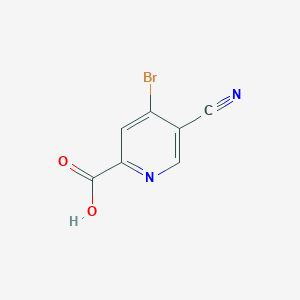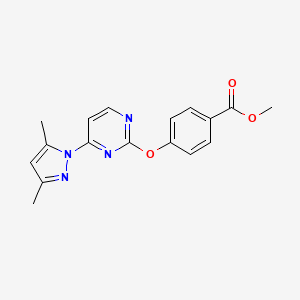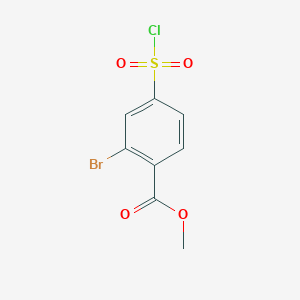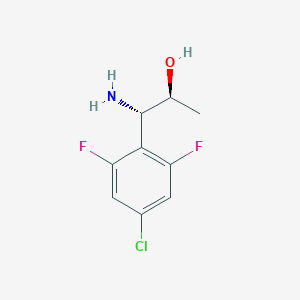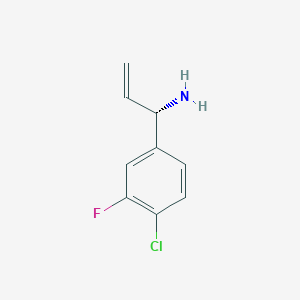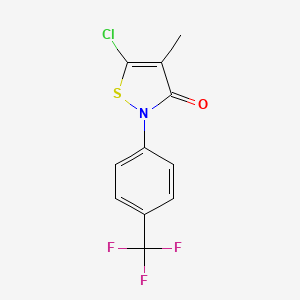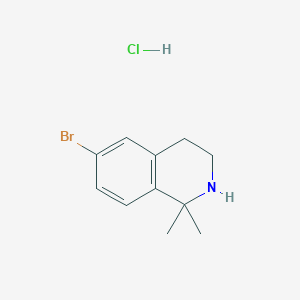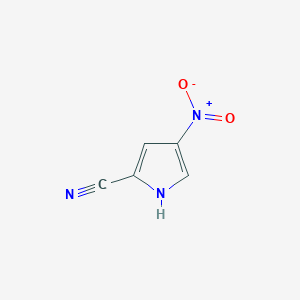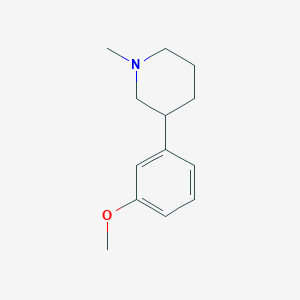
3-(3-Methoxyphenyl)-1-methylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Methoxyphenyl)-1-methylpiperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered ring containing five carbon atoms and one nitrogen atom. The presence of a methoxy group on the phenyl ring and a methyl group on the piperidine ring makes this compound unique. It is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxyphenyl)-1-methylpiperidine can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxybenzaldehyde with methylamine to form an imine intermediate. This intermediate is then reduced using a reducing agent such as sodium borohydride to yield the desired piperidine derivative. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the catalytic hydrogenation of the imine intermediate using a palladium catalyst under high pressure and temperature. This approach allows for the continuous production of the compound with high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Methoxyphenyl)-1-methylpiperidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The compound can be reduced to remove the methoxy group, yielding a phenylpiperidine derivative.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for the reduction reactions.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst such as iron(III) chloride.
Major Products
Oxidation: 3-(3-Hydroxyphenyl)-1-methylpiperidine
Reduction: 3-Phenyl-1-methylpiperidine
Substitution: 3-(3-Halophenyl)-1-methylpiperidine
Wissenschaftliche Forschungsanwendungen
3-(3-Methoxyphenyl)-1-methylpiperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological targets such as enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-(3-Methoxyphenyl)-1-methylpiperidine involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity. For example, it could act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(3-Methoxyphenyl)-1-methylpiperidine
- 3-(3-Methoxyphenyl)-1-ethylpiperidine
- 3-(3-Methoxyphenyl)-1-propylpiperidine
Uniqueness
This compound is unique due to its specific substitution pattern on the piperidine ring. The presence of the methoxy group on the phenyl ring and the methyl group on the piperidine ring confer distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C13H19NO |
|---|---|
Molekulargewicht |
205.30 g/mol |
IUPAC-Name |
3-(3-methoxyphenyl)-1-methylpiperidine |
InChI |
InChI=1S/C13H19NO/c1-14-8-4-6-12(10-14)11-5-3-7-13(9-11)15-2/h3,5,7,9,12H,4,6,8,10H2,1-2H3 |
InChI-Schlüssel |
OCLQOROLUAJZNZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCCC(C1)C2=CC(=CC=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


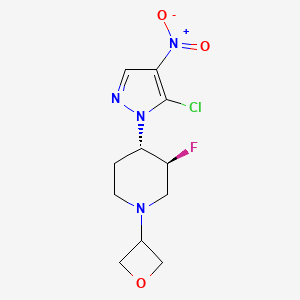
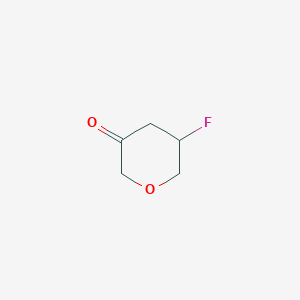
![4-Chloro-7-iodo-2-methylthieno[3,2-d]pyrimidine](/img/structure/B13028776.png)

